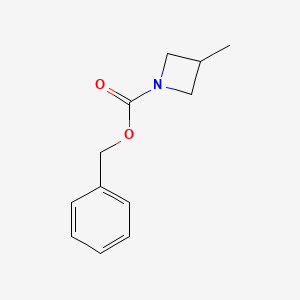

Benzyl 3-methylazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

benzyl 3-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

InChI Key |

AHIGVQJICODVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine Ring Construction

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be broadly categorized into two primary approaches: intramolecular cyclization of acyclic precursors and cycloaddition reactions involving unsaturated species.

Intramolecular cyclization is a foundational strategy for forming heterocyclic rings. For azetidines, this involves an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center positioned to favor a 4-exo-tet cyclization.

The synthesis of azetidine rings can be achieved through the reductive cyclization of haloalkyl-imines. This method involves the formation of an imine from a corresponding carbonyl compound and an amine, followed by a cyclization step that is often facilitated by a reducing agent. A related approach involves the Staudinger reaction between in-situ generated ketenes and α-haloimines or β-haloimines to produce 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones. acs.org These functionalized β-lactams can then undergo further transformations, where the halogen serves as a leaving group in a subsequent ring-forming step. The mechanism often proceeds via transient aziridines or azetidines, highlighting the versatility of halogenated precursors in the synthesis of strained ring systems. acs.org

Electrophilic cyclization induced by selenium reagents offers a mild and effective route to azetidine derivatives. In this methodology, homoallylamines are treated with an electrophilic selenium species, such as phenylselenyl halides (PhSeX, where X = Cl, Br, I). researchgate.net The electrophile activates the double bond, prompting a nucleophilic attack from the tethered amine. This process, known as selenenylation, results in the formation of a selenium-functionalized azetidine ring. The reaction typically proceeds under mild conditions and can be influenced by the nature of the selenium halide and the substitution pattern on the homoallylamine. researchgate.net

Table 1: Overview of Selenium-Induced Cyclization

| Reactant Type | Reagent | Product Type | Key Feature |

|---|

One of the most common and direct methods for azetidine ring synthesis is the intramolecular SN2 reaction. nih.govstudyx.ai This approach utilizes a precursor, typically a γ-amino alcohol or γ-amino halide, where the amino group acts as a nucleophile. The carbon atom at the γ-position is functionalized with a good leaving group, such as a halide (I, Br, Cl) or a sulfonate ester (mesylate, tosylate). nih.govstudyx.ai The nitrogen atom attacks the electrophilic carbon, displacing the leaving group and forming the four-membered ring. nih.gov The efficiency of this reaction is highly dependent on the conformation of the acyclic precursor, as it must overcome the entropic and enthalpic barriers associated with forming a strained ring. researchgate.net

A sophisticated strategy for azetidine synthesis involves the intramolecular aminolysis of epoxy amines, catalyzed by Lewis acids. nih.govfrontiersin.org This method provides an alternative to traditional SN2 reactions. nih.gov Specifically, lanthanoid (III) trifluoromethanesulfonates, such as Lanthanum (III) triflate (La(OTf)₃), have been identified as excellent catalysts for promoting the regioselective ring-opening of epoxides by amine nucleophiles. nih.govfrontiersin.org

In the synthesis of azetidines, cis-3,4-epoxy amines undergo a La(OTf)₃-catalyzed intramolecular aminolysis. The catalyst activates the epoxide, facilitating a C3-selective nucleophilic attack by the tethered amine, which corresponds to a 4-exo-tet cyclization, to yield the desired azetidine ring. nih.govfrontiersin.org This reaction proceeds in high yields and demonstrates tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. dntb.gov.uafrontiersin.orgelsevierpure.com The choice of solvent and reaction temperature is crucial for optimizing the yield and selectivity. nih.govfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,2-dichloroethane (DCE) | Reflux | 2.5 | 81 |

| 2 | Benzene (PhH) | Reflux | 2.5 | 68 |

| 3 | Toluene | Reflux | 2.5 | 78 |

| 4 | Acetonitrile (MeCN) | Reflux | 2.5 | 75 |

Data synthesized from preliminary experimental findings reported in the literature. nih.govfrontiersin.org

Cycloaddition reactions provide a powerful and atom-economical pathway to construct the azetidine core by combining two or more unsaturated molecules. mdpi.comnih.gov

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for synthesizing azetidines. rsc.orgrsc.orgnih.gov This reaction typically requires ultraviolet (UV) irradiation to excite the imine component, which then reacts with the alkene. researchgate.net However, challenges such as competing E/Z isomerization of the imine have limited its application. nih.gov Recent advancements have utilized visible-light photocatalysis, employing iridium-based catalysts to activate oxime precursors for [2+2] cycloadditions with alkenes under mild conditions. rsc.orgchemrxiv.org This approach has broadened the scope and functional group tolerance of the reaction. chemrxiv.org

Another significant method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (2-azetidinone). mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to yield the four-membered ring. mdpi.com The reduction of the resulting β-lactam provides a route to the corresponding azetidine.

Table 3: Comparison of Cycloaddition Strategies for Azetidine Scaffolds

| Reaction Name | Reactants | Key Features | Product |

|---|---|---|---|

| Aza Paternò-Büchi | Imine + Alkene | Photochemical activation (UV or visible light); proceeds via an excited state. rsc.orgresearchgate.net | Azetidine |

| Staudinger Synthesis | Ketene + Imine | In-situ generation of ketene; forms a zwitterionic intermediate. mdpi.com | β-Lactam (2-Azetidinone) |

| [3+1] Cycloaddition | Oxazaphospholes + Isocyanates | Ring expansion of three-membered rings can also form azetine precursors. nih.gov | 1-Azetine |

Cycloaddition Reactions for Azetidine Scaffolds

[2+2] Cycloadditions

Targeted Synthesis of 3-Substituted Azetidine Derivatives

The functionalization of the azetidine ring, particularly at the 3-position, is crucial for modulating the biological activity and physicochemical properties of these heterocycles. Several strategies have been developed for the targeted synthesis of 3-substituted azetidines, including conjugate additions and transition metal-catalyzed reactions.

Aza-Michael Addition for 3,3-Disubstituted Azetidines

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for the formation of C-N bonds. This reaction can be effectively applied to the synthesis of 3,3-disubstituted azetidines. A common approach involves the use of an azetidine derivative bearing an exocyclic α,β-unsaturated ester at the 3-position, such as methyl 2-(azetidin-3-ylidene)acetate.

This Michael acceptor can react with a variety of nitrogen nucleophiles, including heterocyclic amines like pyrazoles, imidazoles, and triazoles, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The addition of the nucleophile to the β-position of the unsaturated ester leads to the formation of a new C-N bond and a 3,3-disubstituted azetidine product. This method provides a straightforward route to novel heterocyclic amino acid derivatives containing the azetidine scaffold. organic-chemistry.org

Table 2: Aza-Michael Addition for the Synthesis of 3,3-Disubstituted Azetidines

| Michael Acceptor | Nitrogen Nucleophile | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine (B122466) | DBU | Acetonitrile | 85 | organic-chemistry.org |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU | Acetonitrile | 83 | organic-chemistry.org |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Acetonitrile | 53 | organic-chemistry.org |

Palladium-Catalyzed Allylic Amination for Chiral Azetidines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis. For the construction of azetidine rings, intramolecular palladium-catalyzed amination of C-H bonds has emerged as a powerful strategy. This approach allows for the formation of the azetidine ring from an acyclic precursor with high levels of control over regioselectivity and stereoselectivity.

In a notable example, picolinamide-protected amines can undergo intramolecular amination of unactivated C(sp³)–H bonds at the γ-position. organic-chemistry.org The reaction is catalyzed by a palladium(II) species and typically requires an oxidant to facilitate a Pd(II)/Pd(IV) catalytic cycle. This methodology enables the synthesis of substituted azetidines with high diastereoselectivity. The picolinamide (B142947) directing group plays a crucial role in bringing the palladium catalyst into proximity with the C-H bond to be functionalized. This strategy highlights the potential of C-H activation for the efficient construction of strained heterocyclic systems.

Tantalum-Catalyzed Hydroaminoalkylation

A notable advancement in the synthesis of substituted N-heterocycles, including azetidines, is the use of tantalum-catalyzed hydroaminoalkylation. This atom-economic process involves the coupling of an amine C-H bond with an alkene, forming a new carbon-carbon bond and a more complex amine product. This methodology is particularly powerful for the direct alkylation of unprotected secondary amines, opening up new avenues for the synthesis of α- and β-alkylated N-heterocycles. nih.govmdpi.com

The reaction is typically catalyzed by an in-situ generated tantalum catalyst system, which can be assembled from readily available precursors. This catalytic system has demonstrated a broad tolerance for various amine substrates, including aryl amines, dialkyl amines, and saturated N-heterocycles, as well as a range of alkenes. acs.org A significant advantage of this method is the elimination of the need for protecting or directing groups on the amine substrate, which simplifies the synthetic sequence and reduces waste. acs.org

For the synthesis of β-alkylated N-heterocycles, a scalable one-pot alkylation/cyclization procedure has been developed. This process has been successfully applied to generate 3-methylated azetidines, pyrrolidines, and piperidines, highlighting its versatility in constructing various ring sizes. nih.govmdpi.comresearchgate.net The reaction proceeds with excellent regio- and diastereoselectivity, making it a valuable tool for the synthesis of complex nitrogenous frameworks. nih.govmdpi.com

Specific Synthesis of Benzyl (B1604629) 3-methylazetidine-1-carboxylate

The synthesis of Benzyl 3-methylazetidine-1-carboxylate, a specific derivative of the azetidine core, can be approached through various synthetic routes. One common method involves the cyclization of suitable precursors, such as benzyl 3-amino-2-methylpropanoate, under controlled conditions with a cyclizing agent. This process often utilizes solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) and a base such as triethylamine (B128534) or sodium hydride to facilitate the formation of the azetidine ring. In an industrial setting, these reactions may be optimized using automated reactors and continuous flow systems to improve efficiency and yield.

Cross-Electrophile C(sp3)-C(sp3) Coupling Strategies

This proposed strategy would involve the coupling of two different electrophilic partners, a departure from traditional cross-coupling reactions that typically involve an electrophile and a nucleophile. Such a reaction could be catalyzed by a transition metal, such as nickel or iron, which are known to be effective in mediating C(sp3)-C(sp3) bond formation. The reaction would likely proceed through a radical-based mechanism, where the catalyst facilitates the generation of radical intermediates from the electrophilic precursors, which then combine to form the desired product. This approach offers the potential for high functional group tolerance and the ability to construct challenging quaternary carbon centers.

Precursor Design and Derivatization Routes

For the proposed cross-electrophile C(sp3)-C(sp3) coupling synthesis of this compound, the careful design of suitable precursors is paramount. A plausible retrosynthetic analysis would disconnect the target molecule at the C3-methyl bond, suggesting two key electrophilic fragments.

One precursor would be a 3-halo-azetidine derivative, such as Benzyl 3-iodoazetidine-1-carboxylate. The other would be a methyl electrophile, for instance, a methyl halide or a related species. The Benzyl 3-iodoazetidine-1-carboxylate can be synthesized from commercially available starting materials.

The derivatization of these precursors would be designed to be compatible with the proposed cross-coupling conditions. For example, the choice of the halogen on the azetidine ring (e.g., iodine) would be critical for its reactivity in the catalytic cycle. Similarly, the nature of the methylating agent would be chosen to ensure efficient radical generation under the reaction conditions.

| Precursor | Structure | Role in the Reaction |

| Benzyl 3-iodoazetidine-1-carboxylate | Benzyl group attached to the nitrogen of an azetidine ring, with an iodine atom at the 3-position. | Electrophilic partner providing the azetidine core. |

| Methyl Halide (e.g., CH3I) | A methyl group attached to a halogen atom. | Electrophilic partner providing the methyl group. |

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions would be crucial to achieve a high yield of this compound via the proposed cross-electrophile coupling strategy. Several key parameters would need to be systematically investigated.

Catalyst System: The choice of the transition metal catalyst and the corresponding ligand would be the first parameter to optimize. Different nickel or iron complexes, along with various phosphine (B1218219) or nitrogen-based ligands, would be screened to identify the most effective combination for promoting the desired C(sp3)-C(sp3) bond formation.

Reductant: Cross-electrophile couplings often require a stoichiometric reductant to drive the catalytic cycle. The nature and amount of the reductant, such as a metallic reducing agent or an organic reductant, would be optimized to ensure efficient catalyst turnover and minimize side reactions.

Solvent and Temperature: The reaction solvent can have a significant impact on the solubility of the reactants and the stability of the catalytic species. A range of aprotic solvents would be tested. The reaction temperature would also be optimized to balance the rate of the reaction with the stability of the reactants and products.

Stoichiometry of Reactants: The relative amounts of the azetidine precursor and the methylating agent would be varied to determine the optimal ratio for maximizing the yield of the desired product while minimizing the formation of byproducts from homo-coupling of the starting materials.

A systematic approach, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions for the synthesis of this compound.

| Parameter | Variable | Rationale |

| Catalyst | Ni(COD)2, FeCl2, etc. | To find the most active metal center for the coupling. |

| Ligand | Phosphine-based, N-heterocyclic carbene | To modulate the electronic and steric properties of the catalyst. |

| Reductant | Zn, Mn, Organic reductant | To facilitate the reductive elimination step in the catalytic cycle. |

| Solvent | THF, Dioxane, DMF | To optimize solubility and reaction kinetics. |

| Temperature | 25 °C - 100 °C | To find the optimal balance between reaction rate and selectivity. |

| Reactant Ratio | 1:1 to 1:2 (Azetidine:Methyl halide) | To minimize homo-coupling and maximize product formation. |

Stereochemical Control and Chiral Synthesis of Azetidine Scaffolds

Enantioselective Synthesis Routes to Azetidine (B1206935) Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using chiral catalysts or reagents that can differentiate between enantiotopic faces or groups in a prochiral substrate.

Recent advancements have focused on catalytic asymmetric methods. For instance, copper-catalyzed boryl allylation of azetines has emerged as a powerful technique for accessing chiral 2,3-disubstituted azetidines. acs.org This method allows for the introduction of two versatile functional groups to the azetidine ring with high levels of both absolute and relative stereocontrol. acs.org Similarly, organocatalytic approaches, which utilize small chiral organic molecules as catalysts, have been successfully applied. Asymmetric thiourea (B124793) and squaramide catalysis can provide access to α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These organocatalytic methods are valued for their operational simplicity and avoidance of toxic or expensive metal catalysts. Another notable strategy is the use of phase-transfer catalysis, where a chiral catalyst shuttles reactants between immiscible phases, enabling enantioselective intramolecular C-C bond formation to create spirocyclic azetidine oxindoles with excellent enantiomeric ratios (er). nih.gov

Below is a table summarizing representative enantioselective methods for azetidine synthesis.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee/er) |

| Copper-Catalyzed Boryl Allylation | Cu(I)/Chiral Bisphosphine Ligand | Azetines | 2,3-Disubstituted Azetidines | High ee |

| Organocatalysis | Chiral Thiourea/Squaramide | Azetidine-derived substrates | α-Azetidinyl Alkyl Halides | High ee |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivative | Isatin-derived diazo compounds | Spiro-3,2′-azetidine oxindoles | up to 2:98 er |

| Photocatalysis | Ir(III) photocatalyst | 2-Isoxazoline-3-carboxylates and Alkenes | Functionalized Azetidines | Not specified |

Data compiled from various studies on enantioselective azetidine synthesis. acs.orgnih.govnih.govrsc.org

Diastereoselective Approaches in Azetidine Synthesis

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to control the relative configuration between them. For a molecule like Benzyl (B1604629) 3-methylazetidine-1-carboxylate, introducing another substituent would necessitate diastereocontrol.

A common strategy involves the intramolecular cyclization of acyclic precursors where existing stereocenters influence the formation of new ones. For example, iodine-mediated cyclization of homoallylamines at room temperature has been shown to produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization pathway. nih.gov The stereochemistry of the starting material directly dictates the relative stereochemistry of the product. Similarly, the synthesis of optically active azetidine-2,4-dicarboxylic acid has been achieved where the stereochemical outcome is controlled during the ring-forming step. rsc.org

Another approach is the diastereoselective functionalization of a pre-existing azetidine ring. Our group recently reported on the diastereoselective α-alkylation of an N-borane complex of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester. rsc.org The steric hindrance provided by the N-substituent and the borane (B79455) complex directs the incoming electrophile to a specific face of the molecule, resulting in high diastereoselectivity. rsc.org

| Method | Key Reagent/Step | Substrate | Product Configuration | Diastereomeric Ratio (dr) |

| Iodocyclization | Iodine | Homoallylamines | cis-2,4-disubstituted azetidines | High (isomerization to pyrrolidines can occur at higher temp) |

| α-Alkylation | N-Borane Complex Formation | N-((S)-1-phenylethyl)azetidine-2-carbonitriles | α-substituted azetidine-2-carbonitriles | High |

| Ring Formation | Cyclization of β-amino alcohols | β-amino alcohols | N-aryl-2-cyanoazetidines | Predictable diastereoselectivity |

Data compiled from studies on diastereoselective azetidine synthesis. nih.govrsc.orgorganic-chemistry.org

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. (S)-1-Phenylethylamine is a classic example of a chiral auxiliary that can also serve as the nitrogen atom donor in the synthesis of azetidines. rsc.orgrsc.org This method has been used to prepare an enantiomeric pair of azetidine-2,4-dicarboxylic acids, where the chirality of the final product is dictated by the stereochemistry of the auxiliary used. rsc.orgrsc.org

Organocatalysis, as mentioned previously, provides a powerful alternative to metal-based catalysts and chiral auxiliaries. These small, chiral organic molecules can activate substrates in a stereocontrolled manner. For example, primary amine catalysts derived from cinchona alkaloids have been used in the Michael addition of 2-pyrazolin-5-ones to α,β-unsaturated ketones to produce β-(3-hydroxypyrazol-1-yl)ketones with excellent enantioselectivities (94–98% ee). nih.gov While not a direct azetidine synthesis, this demonstrates the power of organocatalysis in creating chiral centers via conjugate addition, a principle applicable to the synthesis of functionalized azetidines. nih.govnih.gov

Mechanisms of Chirality Transfer in Azetidine Transformations

The transfer of chirality from a catalyst or auxiliary to the product is the cornerstone of asymmetric synthesis. The mechanism of this transfer is highly dependent on the specific reaction.

In organocatalyzed reactions, chirality transfer often occurs through the formation of transient, covalently bound intermediates or through non-covalent interactions in a well-organized transition state. For example, in a Michael addition catalyzed by a primary amine, the catalyst can form an iminium ion intermediate with the α,β-unsaturated ketone. nih.gov Simultaneously, the catalyst's basic site can deprotonate the nucleophile. The chiral scaffold of the catalyst then holds both the electrophile and nucleophile in a specific spatial arrangement, forcing the reaction to proceed from a less sterically hindered face and inducing chirality in the product. nih.gov

In metal-catalyzed reactions, the chiral information is typically conveyed by chiral ligands coordinated to the metal center. In the copper-catalyzed boryl allylation of azetines, the reaction is proposed to proceed through a key alkyl cuprate (B13416276) intermediate formed by the migratory insertion of the azetine double bond into a Cu-Bpin species. acs.org The chiral bisphosphine ligand creates a chiral pocket around the copper center, which dictates the facial selectivity of the insertion step, thereby controlling the absolute stereochemistry of the newly formed stereocenters. acs.org

Absolute Stereochemistry Determination (e.g., via X-ray Analysis for related compounds)

Determining the absolute configuration of a newly synthesized chiral molecule is a critical final step. Single-crystal X-ray diffraction is considered the most definitive method for this purpose. researchgate.net If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous three-dimensional structure of the molecule, revealing both its relative and absolute stereochemistry. researchgate.net The absolute configuration of several complex azetidine derivatives has been unequivocally assigned using this method. nih.govrsc.org

When crystallization is not possible, other methods are employed. NMR spectroscopy, particularly using chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to determine absolute configuration. usm.edu By converting a chiral alcohol or amine into two diastereomeric Mosher's esters or amides, the differences in the chemical shifts of nearby protons in the ¹H NMR spectra can be analyzed to deduce the absolute stereochemistry at the chiral center. usm.edu While powerful, this is an indirect method and relies on established models of conformational preference. usm.edu

| Method | Principle | Requirement | Outcome |

| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays by atoms | High-quality single crystal | Unambiguous 3D structure and absolute configuration |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with distinct NMR signals | Presence of a suitable functional group (e.g., -OH, -NH₂) | Deduction of absolute configuration based on Δδ values |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Computation of theoretical spectra for comparison | Assignment of absolute configuration by matching experimental and calculated spectra |

Table summarizing common methods for determining absolute stereochemistry. nih.govresearchgate.netusm.edusoton.ac.uk

Computational Chemistry and Mechanistic Elucidation of Azetidine Reactions

Application of Quantum Chemical Calculations (e.g., DFT) in Reaction Mechanism Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the intricate pathways of chemical reactions involving azetidines. These methods allow for the detailed investigation of electronic structures and energy landscapes of reactants, products, and transition states.

For instance, DFT has been successfully employed to study the mechanisms of ring-opening reactions in azetidine (B1206935) derivatives. mdpi.com Such studies can elucidate the feasibility of different pathways, such as those initiated by photo-oxidation or photoreduction, by calculating the activation energies for the cleavage of specific bonds within the azetidine ring. mdpi.com In the case of an azetidine derivative studied as a model for DNA repair, calculations showed that one-electron reduction dramatically facilitates the ring-opening of the heterocycle. mdpi.com

Similarly, DFT calculations are used to explore cycloaddition reactions. In a study on the analogous aziridine (B145994) system, DFT was used to investigate the reaction mechanism of CO2 fixation, revealing how the reaction initiates and how solvents and catalysts influence the regioselectivity of the process. researchgate.net For reactions involving Benzyl (B1604629) 3-methylazetidine-1-carboxylate, similar DFT approaches could be used to model its synthesis via cyclization or its subsequent functionalization, providing a detailed, step-by-step understanding of the reaction coordinates. Furthermore, DFT has been used to analyze the mechanism of reactions where azetidine derivatives act as catalysts, such as in aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid, revealing the origins of stereoselectivity. researchgate.net

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling is a powerful predictive tool for determining the reactivity and regioselectivity of reactions that form or involve azetidines. These models can guide synthetic efforts, saving significant time and resources by avoiding trial-and-error experimentation. mit.edu

A notable application is in predicting the outcomes of photocatalyzed reactions to form azetidines. mit.eduthescience.dev Researchers have developed computational models based on frontier orbital energies to predict which alkene and oxime pairs will successfully react. mit.eduthescience.dev By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for a range of substrates, the model can quickly prescreen pairs that have a favorable energy match for the reaction to proceed. mit.eduthescience.dev

| Computational Parameter | Role in Predicting Reactivity | Example Application |

| Frontier Orbital Energy Match | Predicts if a photocatalyzed reaction between two substrates is energetically favorable. mit.eduthescience.dev | Screening alkene-oxime pairs for azetidine synthesis. thescience.dev |

| Activation Energy (ΔG‡) | Determines the kinetic favorability of one reaction pathway over another, thus predicting regioselectivity. acs.org | Explaining the preferential 4-exo-tet cyclization to form azetidines over the 5-endo-tet cyclization to form pyrrolidines. acs.orgfrontiersin.org |

| Substrate-Catalyst Complex Energy | Models how a catalyst influences the transition state to favor a specific regioisomer. frontiersin.org | Investigating La(OTf)₃-catalyzed aminolysis to explain C3-selective ring opening. frontiersin.org |

In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational studies have shown that the transition state energy for the formation of the four-membered azetidine ring is significantly lower than that for the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org This calculation is consistent with experimental results and explains the high regioselectivity observed in the reaction. frontiersin.org Quantum chemical investigations have also provided a deeper understanding of Baldwin's rules for ring-formation reactions, explaining the kinetic preference for azetidine formation by balancing ring strain and orbital overlap in the transition state. acs.org

Elucidation of Transition States and Intermediates in Azetidine Chemistry

The characterization of transient species such as transition states and reaction intermediates is a key strength of computational chemistry. For azetidine reactions, identifying the geometry and energy of these species is crucial for understanding how a reaction proceeds and why certain products are favored.

Computational studies on the synthesis of 2-arylazetidines have successfully located the transition states, and the calculated values confirm the experimental findings, providing a quantum mechanical explanation for the observed regio- and stereoselectivity. acs.org In catalyzed reactions, modeling can reveal how the catalyst interacts with the substrate to lower the energy of a specific transition state. For example, in the lanthanum-catalyzed synthesis of azetidines, calculations of the transition states of substrate-catalyst complexes showed that the pathway to azetidine was much more favorable than the pathway to pyrrolidine. frontiersin.org

Furthermore, computational analysis can map out multi-step reaction pathways involving various intermediates. In the study of the ring-opening of an azetidine radical cation, calculations revealed a stepwise mechanism, first involving the cleavage of a C-C bond to form an intermediate, followed by the scission of a C-N bond. mdpi.com For a molecule like Benzyl 3-methylazetidine-1-carboxylate, computational elucidation of transition states would be vital in understanding its stereoselective synthesis or its reactivity in strain-releasing reactions.

Conformational Analysis of Azetidine Rings and Derivatives

The four-membered azetidine ring is not planar and exists in puckered conformations. The specific conformation adopted by an azetidine derivative influences its physical properties and reactivity. Computational methods are used to determine the preferred conformations and the energy barriers between them.

| Parameter | Description | Significance |

| Ring Puckering | The deviation of the azetidine ring from planarity. nih.gov | Influences the orientation of substituents (axial vs. equatorial) and overall molecular shape. nih.gov |

| Backbone Dihedral Angles (Φ, Ψ) | Rotation around the N-Cα and Cα-C' bonds in azetidine-containing peptides. nih.gov | Determines the secondary structure and can induce specific turns (e.g., β-turns). researchgate.net |

| Cis/Trans Isomerization Barrier | The energy required for rotation around the amide bond (e.g., the C(O)-N bond of the carbamate (B1207046) in the title compound). nih.gov | Affects the conformational dynamics and the population of different isomers in solution. |

The conformational preferences of the azetidine ring can also have a significant impact when it is incorporated into larger molecules. For example, studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acid have shown that this moiety can act as a β-turn inducer, a finding with implications for designing peptidomimetics with specific folds. researchgate.net

In Silico Screening and Design Principles for Azetidine Synthesis

Computational chemistry plays a crucial role in the modern design of synthetic routes and molecular libraries, a process often referred to as in silico screening. This approach uses computational models to evaluate potential starting materials or catalysts before any experimental work is undertaken, establishing key design principles for successful synthesis.

A prime example is the development of a photocatalyzed method for azetidine synthesis, where computational prescreening of reactants was essential. mit.eduthescience.dev Researchers calculated the frontier orbital energies for 16 alkenes and 9 oximes, using the data to predict which of the possible 144 combinations would be reactive. thescience.dev This in silico screening accurately predicted the outcomes for 18 pairs that were then tested experimentally, demonstrating that a much wider range of substrates could be used than previously thought. mit.eduthescience.dev This approach establishes a clear design principle: successful reactions depend on a close match between the frontier orbital energies of the excited states of the reactants. mit.edu

Beyond synthesis, in silico methods are used to design libraries of azetidine-containing compounds with specific properties. In one study, a diverse collection of azetidine-based scaffolds was analyzed computationally to ensure that the resulting compounds would have physicochemical properties suitable for CNS-focused drugs. nih.gov This involved calculating properties like molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), and using models to predict brain-blood barrier penetration. nih.gov

Applications of Benzyl 3 Methylazetidine 1 Carboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

Benzyl (B1604629) 3-methylazetidine-1-carboxylate serves as a fundamental building block for the synthesis of more elaborate and complex molecules. evitachem.com The reactivity of the compound is primarily influenced by its functional groups. The carboxylate moiety can participate in various organic transformations, including acting as a leaving group or being susceptible to nucleophilic attack. evitachem.com

The true power of this compound as an intermediate lies in its derivatization. The azetidine (B1206935) ring can be further functionalized to introduce new chemical entities. For instance, the creation of derivatives such as Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate transforms the molecule into a more reactive intermediate. evitachem.com In this derivative, the methylsulfonyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups at the 3-position of the azetidine ring, thereby enabling the synthesis of complex pharmaceutical intermediates and other high-value organic molecules. evitachem.com

Scaffold Diversification for Chemical Library Generation

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is paramount for identifying new therapeutic leads. The azetidine scaffold provided by Benzyl 3-methylazetidine-1-carboxylate is exceptionally well-suited for this purpose. The rigid, three-dimensional nature of the azetidine ring provides a fixed core structure, or scaffold, from which various substituents can be projected into defined vectors of chemical space. whiterose.ac.uk

The functional handles on the molecule allow for systematic modifications, leading to the creation of a focused library of compounds. For example, the nitrogen atom of the azetidine ring, after deprotection of the Cbz group, can be functionalized through reactions like acylation or sulfonylation. researchgate.netresearchgate.net This late-stage modification capability is particularly valuable, as it allows for the rapid generation of analogues from a common intermediate. researchgate.netnih.govljmu.ac.uk The development of efficient protocols to couple azetidine building blocks with other heterocyclic systems has further expanded the ability to create highly diversified small molecule collections for screening. nih.govresearchgate.net

Preparation of Macrocyclic Peptides with Azetidine Subunits

A significant application of azetidine-containing building blocks is in the synthesis of macrocyclic peptides, a class of molecules of increasing importance in drug development. researchgate.netnih.gov The synthesis of small- to medium-sized cyclic peptides is often challenging due to unfavorable conformational biases of the linear precursors. ljmu.ac.uk Research has shown that incorporating a 3-aminoazetidine (3-AAz) subunit, derived from precursors like this compound, can act as a "turn-inducing element". researchgate.netnih.govljmu.ac.uk

This structural feature encourages the linear peptide chain to adopt a conformation amenable to cyclization, thereby dramatically improving the efficiency and yield of the macrocyclization step under standard reaction conditions. researchgate.netljmu.ac.uk Studies have demonstrated this improvement across various peptide lengths, including tetra-, penta-, and hexapeptides. researchgate.netnih.gov Furthermore, the azetidine ring introduces unique properties to the resulting macrocycle. It can enhance proteolytic stability compared to homodetic macrocycles and provides a site for post-cyclization functionalization. researchgate.netnih.gov The azetidine nitrogen can be chemoselectively deprotected and modified, allowing for the attachment of probes, dyes, or other moieties without degrading the strained four-membered ring. researchgate.netresearchgate.netljmu.ac.uk

| Peptide Type | Modifying Subunit | Observed Outcome on Cyclization | Reference |

|---|---|---|---|

| Tetra-, Penta-, and Hexapeptides | 3-Aminoazetidine (3-AAz) | Greatly improved cyclization yields compared to homodetic controls. | researchgate.netljmu.ac.uk |

| Generic Linear Peptides | 3-Aminoazetidine (3-AAz) | Acts as a turn-inducing element, facilitating efficient head-to-tail cyclization. | nih.govljmu.ac.uk |

| Cyclic Tetrapeptide | 3-Aminoazetidine (3-AAz) | Encourages access to a less stable, all-trans conformation in the solid state. | researchgate.net |

Utility in Fragment-Based Synthesis and Constrained Systems

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach relies on screening small, low-molecular-weight molecules, or "fragments," that can be elaborated into more potent drugs. This compound is an ideal precursor for generating fragments with high three-dimensional (3D) character, which is a desirable trait for exploring the complex topological features of protein binding sites. whiterose.ac.uk

The constrained nature of the four-membered azetidine ring reduces the conformational flexibility of the molecule. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher ligand efficiency. nih.gov The rigid scaffold ensures that substituents are held in well-defined spatial orientations, providing valuable structural information for guiding the fragment-to-lead optimization process. The use of such constrained, sp³-rich scaffolds is critical to expanding beyond the predominantly "flat" chemical space of many commercial fragment libraries. whiterose.ac.uk

Development of Novel Synthetic Building Blocks for Broad Research

Beyond its direct use, this compound is a parent compound for the development of a wide array of other novel and useful synthetic building blocks. evitachem.comevitachem.com Its chemical structure can be systematically modified to create a toolkit of azetidine-based reagents for various research applications in medicinal chemistry, organic synthesis, and materials science. lifechemicals.commdpi.com

By manipulating the functional groups on the parent molecule, chemists can produce a range of specialized building blocks. These derivatives are often designed to participate in specific, high-yield coupling reactions, making them valuable for both combinatorial chemistry and complex target synthesis. lifechemicals.com The availability of these diverse building blocks is a critical bottleneck in many research areas, and the development of synthetic routes from accessible starting materials like this compound is therefore highly valuable. researchgate.net

| Derivative Name | CAS Number | Key Functional Group | Primary Role/Application | Reference |

|---|---|---|---|---|

| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | Ketone | Intermediate for introducing nucleophiles at the 3-position via reductive amination or addition reactions. | nih.govbldpharm.com |

| Benzyl 3-iodoazetidine-1-carboxylate | 939759-26-9 | Iodide | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. | bldpharm.com |

| Benzyl 3-bromo-3-methylazetidine-1-carboxylate | N/A | Bromide | Intermediate for substitution reactions. | bldpharm.com |

| Benzyl 3-formylazetidine-1-carboxylate | 1638761-59-7 | Aldehyde | Building block for Wittig reactions, aldol (B89426) condensations, and reductive aminations. | ambeed.com |

| Benzyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate | N/A | Mesylate | Excellent leaving group for nucleophilic substitution to extend the carbon chain. | bldpharm.com |

Contributions to Methodological Development in Organic Synthesis

The unique reactivity and structural characteristics of azetidines, including this compound, have spurred the development of new synthetic methods. The challenges associated with synthesizing and functionalizing these strained four-membered rings have led to innovative solutions that broaden the toolkit of organic chemistry.

A prime example is the aforementioned development of azetidine-based turn-inducers to improve the efficiency of macrocyclization in peptide synthesis. nih.govljmu.ac.uk This represents a significant methodological advance, providing a strategic solution to a long-standing synthetic problem. researchgate.net Furthermore, research into the stereoselective functionalization of the azetidine ring has led to novel protocols. For instance, methods for the diastereoselective α-alkylation of azetidine derivatives have been developed by using N-borane complexes to control the stereochemical outcome of the reaction. rsc.org Such studies not only provide access to valuable, optically active building blocks but also contribute to a deeper fundamental understanding of reactivity and stereocontrol in strained ring systems.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of N-heterocycles, including azetidines. nih.gov Future research will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also environmentally benign. This involves moving away from hazardous reagents and stoichiometric activators towards catalytic methods that minimize waste and energy consumption. mdpi.comresearchgate.net

Key areas of development include:

Acceptorless Dehydrogenative Coupling (ADC): This strategy utilizes readily available and renewable alcohols as starting materials, producing only water and hydrogen as byproducts, offering a significantly greener alternative to traditional methods. rsc.org

Eco-Friendly Solvents and Catalysts: A major push is towards replacing toxic solvents with greener alternatives like water, glycerol, or bio-derived solvents. researchgate.net The use of inexpensive, non-toxic, and reusable catalysts, such as those based on earth-abundant metals or even catalyst-free conditions (e.g., microwave or ultrasound-assisted synthesis), is a growing trend. nih.govnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com

| Synthesis Strategy | Green Chemistry Principle | Potential Advantage for Azetidine (B1206935) Synthesis |

| Acceptorless Dehydrogenative Coupling | Atom Economy, Use of Renewable Feedstocks | Reduces reliance on pre-functionalized starting materials. |

| Use of Aqueous or Bio-derived Solvents | Safer Solvents | Decreases environmental impact and potential toxicity. |

| Heterogeneous Catalysis | Catalysis, Design for Degradation/Recovery | Facilitates catalyst recovery and reuse, simplifying purification. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Energy Efficiency | Reduces reaction times and energy consumption. nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to unique ring-opening and functionalization reactions not readily observed in less strained heterocycles like pyrrolidines. rsc.org Future research will continue to harness this reactivity to forge complex molecular architectures.

Emerging transformation pathways include:

C–H Activation: Direct functionalization of otherwise inert C–H bonds is a powerful tool for molecular editing. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been shown to be an effective method for constructing functionalized azetidines. rsc.orgrsc.org This approach avoids the need for pre-installed functional groups, enhancing synthetic efficiency. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. digitellinc.com This has been applied to the synthesis of azetidines through various pathways, including [3+1] radical cascade cyclizations of aliphatic amines with alkynes and anti-Baldwin 4-exo-dig cyclizations of ynamides. nih.govresearchgate.netnih.gov These methods allow for the construction of densely substituted azetidine rings under exceptionally mild conditions. nih.gov

Strain-Release Reactions: The high ring strain can be exploited in strain-release homologation reactions. For instance, the reaction of highly strained azabicyclo[1.1.0]butanes with organometallic reagents can provide modular access to substituted azetidines. rsc.org

Advancements in Stereocontrol and Asymmetric Synthesis

The creation of specific stereoisomers is critical for pharmacological applications. Consequently, the development of robust methods for controlling the stereochemistry of the azetidine ring is a major research focus. While methods exist for synthesizing specific enantiomers, there is a continuous need for more general and efficient protocols. nih.govnih.gov

Future advancements will likely focus on:

Catalytic Asymmetric Difunctionalization: Methods that can install two functional groups across the azetidine ring with high diastereo- and enantioselectivity are highly sought after. Copper-catalyzed asymmetric boryl allylation of azetines, for example, allows for the construction of two new stereogenic centers with excellent control. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts offers an alternative to metal-based systems. Chiral azetidines themselves have been used as organocatalysts or ligands to induce asymmetry in reactions like Henry reactions and Michael additions. nih.govbirmingham.ac.ukresearchgate.net

Dynamic Kinetic Resolution: Combining a rapid, reversible process with an irreversible stereoselective reaction can allow for the conversion of a racemic mixture into a single enantiomer in high yield, a powerful strategy for future development.

Integration of Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery and optimization of azetidine-containing compounds, modern synthesis is increasingly turning to automation and continuous processing.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to handle reactive intermediates. acs.org This technology has been successfully applied to the synthesis of 3-substituted azetidines from a common N-Boc-3-iodoazetidine precursor, demonstrating its robustness and sustainability, particularly when paired with greener solvents like cyclopentylmethyl ether (CPME). acs.orgacs.orguniba.it Photochemical modifications of azetidine derivatives have also been successfully translated from batch to flow systems, enabling multigram-scale synthesis. enamine.net

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, etc.) in parallel. This approach can dramatically accelerate the optimization of new synthetic methods for azetidines and facilitate the creation of large libraries of derivatives for biological screening.

| Technology | Key Advantage | Application to Azetidine Synthesis |

| Flow Chemistry | Scalability, Safety, Control | Enables safer handling of reactive lithiated intermediates and allows for easier scale-up of production. acs.orgresearchgate.net |

| High-Throughput Synthesis | Speed, Efficiency | Facilitates rapid discovery and optimization of novel synthetic routes and diversification of the azetidine scaffold. |

Continued Application of Computational Methods for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. It provides deep mechanistic insights that can guide experimental design and catalyst development. acs.org

Future applications in azetidine chemistry will involve:

Mechanism Elucidation: DFT calculations can be used to map out reaction energy profiles, identify transition states, and explain observed regioselectivity and stereoselectivity. nih.govresearchgate.netnih.gov For instance, computational studies have been used to understand the preference for 4-exo-dig cyclization in radical-mediated azetidine syntheses and to justify product formation in palladium-catalyzed C-H activation reactions. nih.govacs.org

Predictive Modeling: As computational models become more sophisticated, they can be used to predict the outcome of reactions with new substrates or catalysts before they are ever attempted in the lab. sciencedaily.com This "in silico" screening can save significant time and resources by identifying promising candidates and avoiding unproductive experimental pathways. sciencedaily.com

Catalyst Design: By understanding the non-covalent interactions between a catalyst and substrate, such as in the enantioselective ring-opening of azetidines, computational methods can aid in the rational design of new, more effective catalysts. acs.org

Expanding the Scope of Azetidine Scaffolds for Non-Pharmacological Applications

While the primary focus of azetidine chemistry has been on medicinal applications, the unique properties of this scaffold lend themselves to a broader range of uses.

Emerging non-pharmacological applications include:

Polymer Chemistry: Azetidines can serve as monomers in ring-opening polymerizations to produce linear polyamines (poly(trimethylenimine)). utwente.nlresearchgate.net The development of living anionic polymerization methods for N-sulfonylated azetidines allows for the synthesis of polymers with controlled molecular weights and low dispersities, as well as the creation of novel block copolymers. nih.gov These polymers have potential applications in areas such as gene transfection, CO2 adsorption, and as antimicrobial coatings. utwente.nlrsc.org

Asymmetric Catalysis: Chiral, non-racemic azetidines are effective as both ligands for transition metals and as organocatalysts. birmingham.ac.ukresearchgate.net The conformational rigidity of the four-membered ring can create a well-defined chiral environment, leading to high levels of enantioselectivity in catalytic transformations. rsc.org

Materials Science: The rigid, three-dimensional nature of the azetidine scaffold makes it an interesting building block for the development of novel materials, including functional polymers and crystalline solids.

Q & A

Q. What are the common synthetic routes for preparing benzyl 3-methylazetidine-1-carboxylate?

The synthesis typically involves functionalizing the azetidine ring via benzylation. A standard method includes reacting 3-methylazetidine with benzyl chloroformate under basic conditions. Potassium carbonate in methanol at low temperatures (~0–5°C) is often used to minimize side reactions . Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields high-purity product. Alternative routes may employ azetidine precursors with bromomethyl or hydroxymethyl substituents, followed by functional group interconversion .

Q. What purification techniques are recommended for isolating this compound?

Flash chromatography is the primary method for purification, especially when using silica gel with a hexane/ethyl acetate mobile phase. For scale-up, preparative HPLC with C18 columns can resolve polar impurities. Crystallization may be feasible if the compound exhibits suitable solubility properties in solvents like dichloromethane/hexane mixtures .

Q. How is the structure of this compound characterized?

- NMR : and NMR confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and azetidine ring (δ ~3.5–4.5 ppm for N-CH groups).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and bond angles .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) .

Q. What reaction variables critically influence the yield of this compound?

- Temperature : Low temperatures (0–5°C) reduce side reactions during benzylation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require careful quenching.

- Catalyst : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Q. How should researchers handle stability and storage of this compound?

Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate group. Solutions in DMSO or methanol should be aliquoted to avoid freeze-thaw degradation. Stability studies indicate <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from differences in reaction scales, solvent purity, or workup protocols. For example, small-scale syntheses (<1 mmol) may report higher yields due to easier impurity control, while scaled reactions face challenges in mixing efficiency. Systematic optimization using design-of-experiments (DoE) approaches can identify critical factors (e.g., reagent stoichiometry, mixing rate) .

Q. What mechanistic insights exist for the substitution reactions of this compound?

The carbamate group acts as a leaving group in nucleophilic substitutions. For example, lithium aluminum hydride reduces the carbonyl to a methylene group, while amines displace the benzyloxy moiety via SN2 mechanisms. Computational studies (DFT) suggest ring strain in azetidine lowers the activation energy for nucleophilic attack .

Q. How does this compound interact with biological targets?

While direct data on this compound is limited, analogues exhibit activity against proteases and kinases. In silico docking studies (e.g., AutoDock Vina) predict binding to the ATP pocket of kinases due to the azetidine’s conformational rigidity. Experimental validation requires enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Q. What computational tools are suitable for modeling this compound’s reactivity?

- Molecular dynamics (MD) : GROMACS or AMBER simulate solvation effects and conformational flexibility.

- Quantum mechanics (QM) : Gaussian or ORCA optimize transition states for substitution or ring-opening reactions.

- Crystallography software : SHELX suite refines X-ray data to validate computational predictions .

Q. How can multi-step syntheses incorporating this compound be optimized for scalability?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., benzylation).

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Notes

- All methodologies are derived from peer-reviewed protocols or analogous compounds.

- For biological studies, prioritize target-specific assays over broad phenotypic screens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.